N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring fused with a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then alkylated with a suitable alkylating agent to introduce the methyl group.
Cyclohexene Ring Formation: The cyclohexene ring is formed through a series of cyclization reactions, often involving the use of catalysts to facilitate the process.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-4-one derivatives, while reduction could produce cyclohexylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and carboxamide groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxybenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide
- N-((4-methoxybenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-4-yl)methyl)cyclohex-3-ene-1-carboxamide
Uniqueness
Compared to similar compounds, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide stands out due to its specific hydroxylation pattern and the presence of the tetrahydrobenzofuran ring. These features may confer unique biological activities and chemical reactivity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(12-5-2-1-3-6-12)17-11-16(19)9-4-7-14-13(16)8-10-20-14/h1-2,8,10,12,19H,3-7,9,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPQWQNWLXSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3CCC=CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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